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Compound of Interest

Compound Name: N-Cyanopivalamide

Cat. No.: B15244491 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative safety assessment of N-Cyanopivalamide against

traditional inorganic cyanide sources, such as Potassium Cyanide (KCN) and Sodium Cyanide

(NaCN). The objective is to offer a data-driven comparison to inform researchers and drug

development professionals on the relative safety profiles of these compounds. While extensive

toxicological data is available for traditional cyanide salts, specific quantitative data for N-
Cyanopivalamide is limited. Therefore, this guide presents a comprehensive overview of the

known toxicity of KCN and NaCN, alongside a discussion of the potential toxicological profile of

N-Cyanopivalamide based on the chemistry of related compounds.

Executive Summary
Traditional inorganic cyanide salts, KCN and NaCN, are highly toxic compounds with low

median lethal doses (LD50). Their toxicity is primarily due to the rapid release of the cyanide

ion (CN-), a potent inhibitor of cellular respiration. N-Cyanopivalamide, as an organic

cyanamide derivative, is anticipated to exhibit a different toxicological profile. Its toxicity is likely

dependent on the in vivo hydrolysis and subsequent release of cyanide. While direct LD50

values for N-Cyanopivalamide are not readily available in the public domain, related

compounds such as Pivaloyl Cyanide are described as having moderate toxicity. The slower,

controlled release of cyanide from N-Cyanopivalamide could potentially translate to a reduced
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acute toxicity profile compared to inorganic cyanide salts. However, empirical data is required

to confirm this hypothesis.

Quantitative Toxicity Data: Traditional Cyanide
Sources
The following tables summarize the acute toxicity data for Potassium Cyanide and Sodium

Cyanide.

Table 1: Acute Toxicity of Potassium Cyanide (KCN)

Route of Exposure Test Animal LD50 (mg/kg) Citation

Oral Rat 5 - 10 [1]

Dermal Rabbit 14.3 - 33.3 [1]

Oral (Estimated

Human)
Human 1-2 [2]

Table 2: Acute Toxicity of Sodium Cyanide (NaCN)

Route of Exposure Test Animal LD50 (mg/kg) Citation

Oral Rat 5.733 - 6.44 [3][4]

Dermal Rabbit 10.4 - 14.602 [3][4]

N-Cyanopivalamide: A Potential Safety Profile
Direct quantitative toxicity data for N-Cyanopivalamide is not currently available in peer-

reviewed literature. However, an assessment of its potential safety can be inferred from its

chemical structure and the known properties of related compounds.

N-Cyanopivalamide is an N-acyl-alpha-amino nitrile. The toxicity of such compounds is often

associated with their ability to release cyanide in vivo. Studies on other aliphatic nitriles have

shown that they can undergo metabolic bioactivation to release free cyanide, which is a key
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mechanism of their toxicity. The rate and extent of this cyanide release are critical determinants

of the compound's overall toxicity.

Pivaloyl cyanide, a structurally related compound, is described as having "moderate toxicity".

This suggests that N-Cyanopivalamide may have a less severe acute toxicity profile

compared to the highly toxic inorganic cyanides. The pivaloyl group is sterically hindered, which

may influence the rate of hydrolysis and subsequent cyanide release, potentially leading to a

slower onset of toxic effects.

Mechanism of Cyanide Toxicity
The primary mechanism of acute cyanide toxicity is the inhibition of cytochrome c oxidase

(Complex IV) in the mitochondrial electron transport chain. The cyanide ion binds to the ferric

iron (Fe3+) in the heme group of this enzyme, effectively halting cellular respiration. This leads

to a rapid decrease in ATP production, causing cellular hypoxia and, ultimately, cell death.

Organs with high oxygen demand, such as the central nervous system and the heart, are

particularly vulnerable to cyanide poisoning.

Caption: Mechanism of Cyanide Toxicity

Experimental Protocols
Acute Oral Toxicity Study (LD50) - OECD Guideline 425
This protocol is a standardized method for assessing the acute oral toxicity of a substance.

Test Animals: Typically, a single sex (usually female) of a rodent species (e.g., rats) is used.

Housing and Feeding: Animals are housed in standard conditions with free access to food

and water.

Dose Administration: The test substance is administered orally by gavage in a single dose.

Dose Levels and Procedure: The test is conducted in a stepwise manner. A starting dose is

chosen, and a single animal is dosed.

If the animal survives, the next animal is dosed at a higher fixed level.
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If the animal dies, the next animal is dosed at a lower fixed level.

Observation Period: Animals are observed for up to 14 days for signs of toxicity and

mortality.

LD50 Calculation: The LD50 is calculated using a statistical program based on the outcomes

at different dose levels.

Cytotoxicity Assay - MTT (3-(4,5-dimethylthiazol-2-
yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a common method for assessing cell viability and cytotoxicity.

Cell Culture: Adherent or suspension cells are cultured in a 96-well plate.

Compound Treatment: Cells are treated with various concentrations of the test compound

and incubated for a specified period (e.g., 24, 48, or 72 hours).

MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours. Metabolically

active cells with functional mitochondrial dehydrogenases will reduce the yellow MTT to

purple formazan crystals.

Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve

the formazan crystals.

Absorbance Reading: The absorbance of the resulting purple solution is measured using a

microplate reader at a wavelength of 570-600 nm.

Data Analysis: Cell viability is expressed as a percentage of the untreated control, and the

IC50 (the concentration of the compound that inhibits cell growth by 50%) is calculated.
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Caption: MTT Cytotoxicity Assay Workflow

Metabolic Pathways
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Traditional Cyanide Sources
Inorganic cyanides like KCN and NaCN readily dissociate in aqueous environments to release

the cyanide anion (CN-). The body has a natural detoxification pathway for cyanide, primarily

through the enzyme rhodanese, which is found in mitochondria. Rhodanese catalyzes the

transfer of a sulfur atom from a sulfur donor (e.g., thiosulfate) to cyanide, forming the much less

toxic thiocyanate (SCN-), which is then excreted in the urine.

In Vivo

KCN / NaCN Cyanide (CN-)Dissociation

Rhodanese
(in Mitochondria) Thiocyanate (SCN-)Sulfur Transfer

Thiosulfate (S2O3^2-)

Excreted in Urine

Click to download full resolution via product page

Caption: Metabolic Detoxification of Cyanide

N-Cyanopivalamide (Hypothesized)
The metabolic fate of N-Cyanopivalamide has not been empirically determined. However, a

plausible pathway involves enzymatic or spontaneous hydrolysis of the N-cyano bond. This

hydrolysis would release pivalamide and cyanide. The rate of this hydrolysis is a critical factor

in determining the toxic potential of the molecule. A slower, controlled release of cyanide would

allow the body's natural detoxification mechanisms to process the cyanide more effectively,

potentially reducing acute toxicity.
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Caption: Hypothesized Metabolism of N-Cyanopivalamide

Conclusion
Based on the available data, traditional cyanide sources such as KCN and NaCN are highly

toxic due to the rapid release of free cyanide. N-Cyanopivalamide, as a potential alternative, is

expected to have a different safety profile. Its toxicity is likely to be governed by the rate of in

vivo hydrolysis to release cyanide. The steric hindrance of the pivaloyl group may lead to a

slower release, potentially resulting in lower acute toxicity compared to inorganic cyanides.

However, this remains a hypothesis that requires experimental validation through rigorous

toxicological studies, including the determination of its LD50 and cytotoxicity profiles.

Researchers and drug development professionals should exercise caution and conduct

thorough safety assessments before utilizing N-Cyanopivalamide in biological systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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